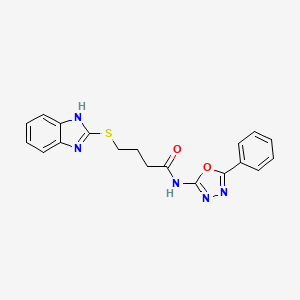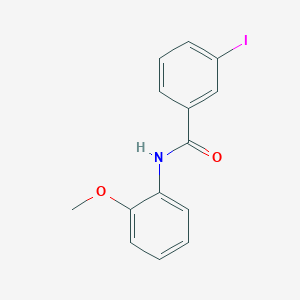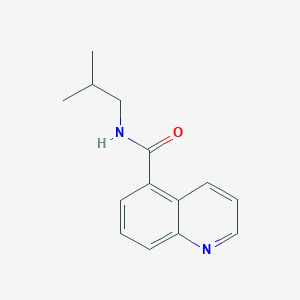![molecular formula C22H17ClN2O4 B7476799 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7476799.png)
4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide, also known as GW9662, is a selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist. It is a widely used research tool in the field of molecular biology and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide acts as a competitive antagonist of PPARγ by binding to the ligand-binding domain of the receptor. This prevents the binding of endogenous ligands, such as fatty acids and prostaglandins, and inhibits the transcriptional activity of PPARγ. By blocking PPARγ-mediated gene expression, 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide can modulate various cellular processes, including adipogenesis, inflammation, and insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide can affect a wide range of biological processes, including adipocyte differentiation, glucose uptake, and insulin signaling. Inhibition of PPARγ activity by 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide has been shown to reduce adipocyte differentiation and lipid accumulation in vitro. Additionally, 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of using 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide as a research tool is its high selectivity for PPARγ. This allows researchers to specifically target this receptor and study its role in different cellular processes. However, one limitation of using 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide is its potential off-target effects. While 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide is highly selective for PPARγ, it may also affect other cellular pathways or receptors at higher concentrations.
将来の方向性
There are several potential future directions for research involving 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide may be useful in studying the role of PPARγ in cancer development and progression. Finally, further studies are needed to fully understand the off-target effects of 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide and its potential impact on other cellular pathways.
合成法
The synthesis of 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide involves a multi-step process that begins with the reaction of 4-aminobenzamide with 4-chlorobenzoyl chloride to form 4-(4-chlorobenzoyl)aminobenzamide. This intermediate is then reacted with 2-(4-phenoxyacetyl)aminoacetic acid to produce the final product, 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide.
科学的研究の応用
4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide is primarily used as a research tool to study the role of PPARγ in various biological processes. PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, inflammation, and cell differentiation. By selectively blocking PPARγ activity, 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide allows researchers to investigate the specific functions of this receptor in different cellular pathways.
特性
IUPAC Name |
4-[[2-[4-(4-chlorobenzoyl)phenoxy]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4/c23-17-7-1-14(2-8-17)21(27)15-5-11-19(12-6-15)29-13-20(26)25-18-9-3-16(4-10-18)22(24)28/h1-12H,13H2,(H2,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTDULPDBJUHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)

![Dimethyl 5-[(4-ethylsulfonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7476750.png)
![3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7476758.png)


![4-(2,3-Dimethylphenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7476781.png)
![4-Ethyl-7-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]chromen-2-one](/img/structure/B7476784.png)

![N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7476802.png)
![N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide](/img/structure/B7476804.png)
![N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide](/img/structure/B7476810.png)

![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7476831.png)